2-(bromomethyl)-2-ethenyl-1,3-dioxolane
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Overview
Description
2-(bromomethyl)-2-ethenyl-1,3-dioxolane is an organic compound with the molecular formula C6H9BrO2 It is a derivative of 1,3-dioxolane, featuring both bromomethyl and vinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(bromomethyl)-2-ethenyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the reaction of 2-vinyl-1,3-dioxolane with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-2-ethenyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols under basic conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Polymerization: The vinyl group can also undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.
Major Products Formed
Nucleophilic Substitution: Products include substituted dioxolanes with various functional groups, depending on the nucleophile used.
Addition Reactions: Products include halogenated dioxolanes and other addition products.
Polymerization: Polymers with repeating dioxolane units, which can have applications in materials science.
Scientific Research Applications
2-(bromomethyl)-2-ethenyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions, while the vinyl group can participate in addition and polymerization reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Lacks the vinyl group, making it less versatile in polymerization reactions.
2-Vinyl-1,3-dioxolane: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
2-(bromomethyl)-2-ethenyl-1,3-dioxolane is unique due to the presence of both bromomethyl and vinyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(bromomethyl)-2-ethenyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-6(5-7)8-3-4-9-6/h2H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPJISYABQVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(OCCO1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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